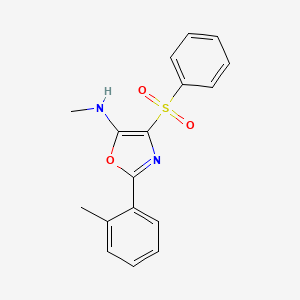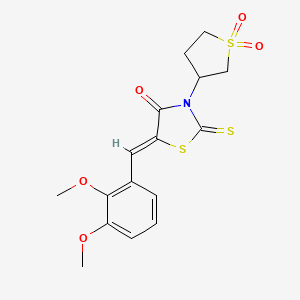![molecular formula C18H22BrN3OS B11128455 (4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11128455.png)
(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with a benzyl group and a thiazole moiety
Vorbereitungsmethoden
The synthesis of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a brominated precursor and an isopropyl-substituted thiazole. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperazine ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, while catalysts like palladium on carbon may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE can be compared to other similar compounds, such as:
1-BENZYL-4-[2-CHLORO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-BENZYL-4-[2-BROMO-5-(METHYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric properties and interactions with molecular targets.
The uniqueness of 1-BENZYL-4-[2-BROMO-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H22BrN3OS |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H22BrN3OS/c1-13(2)16-15(20-18(19)24-16)17(23)22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI-Schlüssel |
HBNVOELFROPUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11128373.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128377.png)
![1-(4-methylbenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11128379.png)
![1-(4-Methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128382.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128391.png)

![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)

![N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11128414.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11128415.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11128418.png)

